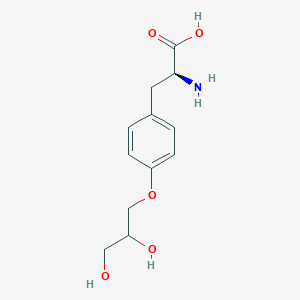
O-(2,3-Dihydroxypropyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,3-Dihydroxypropyl)-L-tyrosine: is a modified amino acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tyrosine backbone with a 2,3-dihydroxypropyl group attached to the oxygen atom on the phenolic ring. The presence of the dihydroxypropyl group imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-dihydroxypropyl)-L-tyrosine typically involves the protection of the amino and carboxyl groups of L-tyrosine, followed by the introduction of the 2,3-dihydroxypropyl group. One common method includes the use of epichlorohydrin as a reagent to introduce the dihydroxypropyl moiety. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: O-(2,3-Dihydroxypropyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dihydroxypropyl group to a hydroxyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated tyrosine derivatives.
科学的研究の応用
Chemistry: O-(2,3-Dihydroxypropyl)-L-tyrosine is used as a building block in the synthesis of complex molecules and polymers
Biology: In biological research, this compound is used to study protein modifications and enzyme interactions. It can serve as a substrate for enzymes that modify tyrosine residues, providing insights into enzymatic mechanisms and protein function.
Medicine: this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing enzyme inhibitors or activators. Additionally, it may be used in the development of diagnostic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of O-(2,3-dihydroxypropyl)-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydroxypropyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The phenolic hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
類似化合物との比較
L-Tyrosine: The parent compound, lacking the dihydroxypropyl group.
O-(2,3-Dihydroxypropyl)uridine: A nucleoside analog with a similar dihydroxypropyl modification.
Bisphenol A diglycidyl ether: A compound with a similar dihydroxypropyl group but different core structure.
Uniqueness: O-(2,3-Dihydroxypropyl)-L-tyrosine is unique due to its combination of the tyrosine backbone and the dihydroxypropyl group. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications. Its ability to participate in diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds.
特性
CAS番号 |
63245-21-6 |
|---|---|
分子式 |
C12H17NO5 |
分子量 |
255.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(2,3-dihydroxypropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c13-11(12(16)17)5-8-1-3-10(4-2-8)18-7-9(15)6-14/h1-4,9,11,14-15H,5-7,13H2,(H,16,17)/t9?,11-/m0/s1 |
InChIキー |
BKRMLNMJSANDHQ-UMJHXOGRSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC(CO)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-10-{[4-(pyren-1-YL)butanoyl]oxy}decanoic acid](/img/structure/B14491404.png)


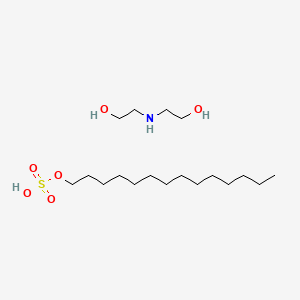
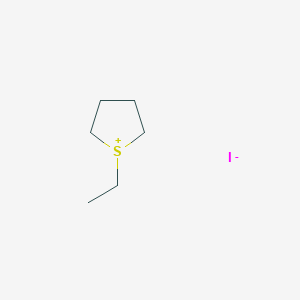

![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
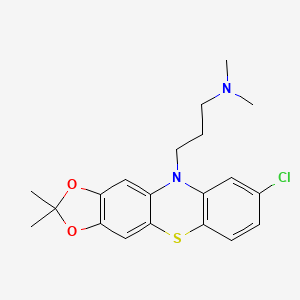

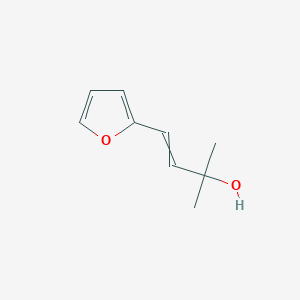
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
